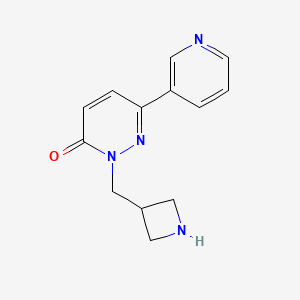![molecular formula C18H24N4O3 B2931973 N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide CAS No. 1241036-19-0](/img/structure/B2931973.png)
N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anticancer agent due to its ability to selectively target cancer cells that have high levels of ribosomal RNA (rRNA) synthesis.
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of rRNA. This leads to a reduction in the production of ribosomes, which are essential for protein synthesis and cell growth. Cancer cells that have high levels of rRNA synthesis are more sensitive to the effects of N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide, making it a promising anticancer agent.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide include the inhibition of rRNA synthesis, induction of DNA damage, cell cycle arrest, and apoptosis in cancer cells. N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has also been shown to have minimal effects on normal cells, making it a promising anticancer agent with low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide in lab experiments include its ability to selectively target cancer cells with high levels of rRNA synthesis, its low toxicity to normal cells, and its potential as a potent anticancer agent. The limitations of using N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide include further studies on its mechanism of action, potential side effects, and its efficacy in combination with other anticancer agents. N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide may also have potential applications in other diseases that involve increased rRNA synthesis, such as certain viral infections and genetic disorders.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide involves several steps, including the condensation of 5-acetamido-2-methoxyaniline with 1-cyanocyclohexane, followed by acylation with chloroacetyl chloride and subsequent reaction with ammonia to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that have high levels of rRNA synthesis, which is a common characteristic of many cancer cells. N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis and reduced tumor growth.
Eigenschaften
IUPAC Name |
2-(5-acetamido-2-methoxyanilino)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-13(23)21-14-6-7-16(25-2)15(10-14)20-11-17(24)22-18(12-19)8-4-3-5-9-18/h6-7,10,20H,3-5,8-9,11H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOSZRHPCZVZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole](/img/structure/B2931891.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2931898.png)
acetate](/img/structure/B2931901.png)


![N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2931904.png)
![1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B2931906.png)
![3-(2-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2931908.png)


![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2931911.png)
![7-Oxa-1-azaspiro[3.5]nonane hcl](/img/structure/B2931913.png)